molecular formula C17H13N3OS2 B4630058 S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate

S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate

Cat. No.: B4630058
M. Wt: 339.4 g/mol
InChI Key: YVTHJGSLPNSGNX-UHFFFAOYSA-N
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Description

S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate is a compound that features a combination of a thiadiazole ring and a carbazole moiety The thiadiazole ring is known for its diverse biological activities, while the carbazole moiety is recognized for its applications in organic electronics and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate typically involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst. This reaction yields 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides, which are then treated with manganese dioxide at room temperature in acetone to produce the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of cancer cells and bacteria . Additionally, the compound can modulate the activity of enzymes and receptors, leading to its various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

  • 1,3,4-thiadiazole-2-thione
  • 5-phenyl-1,3,4-thiadiazole-2-amine
  • 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine dihydrochloride

Uniqueness

S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate is unique due to the combination of the thiadiazole ring and the carbazole moiety. This combination imparts the compound with both the biological activities of the thiadiazole ring and the electronic properties of the carbazole moiety, making it a versatile compound for various applications .

Properties

IUPAC Name

S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-11-18-19-17(22-11)23-16(21)10-20-14-8-4-2-6-12(14)13-7-3-5-9-15(13)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTHJGSLPNSGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(=O)CN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate
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S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate
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S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate
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S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate
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S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate
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S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate

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